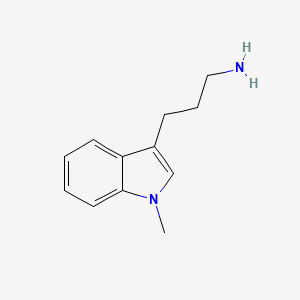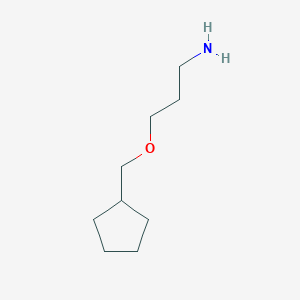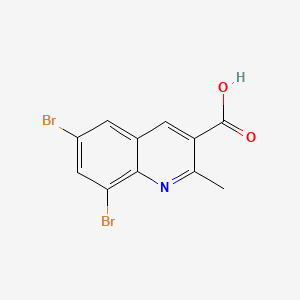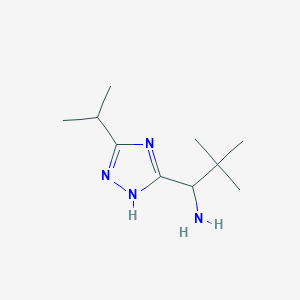
1-(5-Isopropyl-1h-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Isopropyl-1h-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an isopropyl group and a dimethylpropan-1-amine moiety attached to the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.
準備方法
The synthesis of 1-(5-Isopropyl-1h-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 5-isopropyl-1H-1,2,4-triazole-3-amine with 2,2-dimethylpropan-1-amine under suitable reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and may be catalyzed by an acid or base. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
In industrial production, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can offer advantages in terms of reaction time, yield, and purity of the final product.
化学反応の分析
1-(5-Isopropyl-1h-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reaction may lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction may result in the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions with various electrophiles or nucleophiles. For example, halogenation reactions can introduce halogen atoms into the molecule, while alkylation or acylation reactions can introduce alkyl or acyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(5-Isopropyl-1h-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: Triazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and anticancer agents. They are studied for their ability to inhibit the growth of various pathogens and cancer cells.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the materials science field, triazole derivatives are used as corrosion inhibitors, stabilizers, and additives in various industrial processes.
作用機序
The mechanism of action of 1-(5-Isopropyl-1h-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential cellular components, thereby exerting antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1-(5-Isopropyl-1h-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine can be compared with other triazole derivatives, such as:
1H-1,2,4-Triazole: A simpler triazole compound with a basic triazole ring structure. It lacks the isopropyl and dimethylpropan-1-amine groups, making it less complex and potentially less active in certain applications.
5-Isopropyl-1H-1,2,4-triazol-3-amine: Similar to the compound of interest but lacks the dimethylpropan-1-amine moiety. This difference in structure can lead to variations in biological activity and chemical reactivity.
1-(4-Chlorophenyl)-1H-1,2,4-triazole: A triazole derivative with a chlorophenyl group. The presence of the chlorophenyl group can impart different chemical and biological properties compared to the isopropyl and dimethylpropan-1-amine groups.
The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity, stability, and biological activity.
特性
分子式 |
C10H20N4 |
|---|---|
分子量 |
196.29 g/mol |
IUPAC名 |
2,2-dimethyl-1-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C10H20N4/c1-6(2)8-12-9(14-13-8)7(11)10(3,4)5/h6-7H,11H2,1-5H3,(H,12,13,14) |
InChIキー |
BNJZGXOFHOBLIH-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NNC(=N1)C(C(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


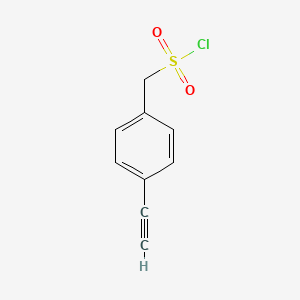

![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-difluoroethyl]benzoic acid](/img/structure/B13525274.png)

![13-Methoxy-2,9-diazatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-10-one](/img/structure/B13525281.png)

![6,7,8,9-Tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxamide](/img/structure/B13525291.png)
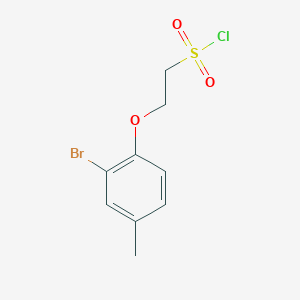

![5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)isoxazol-3-amine](/img/structure/B13525313.png)
